ML3403

説明

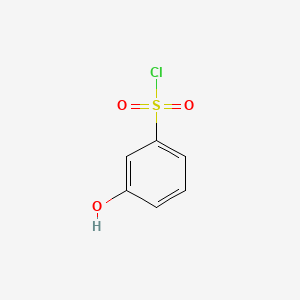

P38 MAP Kinase Inhibitor III is a cell-permeable methylsulfanylimidazole compound that acts as a potent, selective, reversible, and ATP-competitive p38 MAP kinase inhibitor . It controls the biological activity of p38 MAP Kinase . It plays a key role in the cellular response to stress at many levels .

Molecular Structure Analysis

The molecular structure of p38 MAP Kinase Inhibitor III is complex. The binding of more specific molecules is characterized by a peptide flip between Met109 and Gly110 . This unique mode of binding may be exploited in the design of new p38 inhibitors .科学的研究の応用

代謝安定性研究

ML3403は、2-アルキルスルファニルイミダゾールであり、in vitroおよびin vivo代謝研究において、スルホキシドへの急速な酸化を受ける . This compoundの2-アルキルイミダゾール誘導体の開発により、代謝安定性が向上した化合物が得られた .

抗炎症アプリケーション

This compoundは、強力な抗炎症剤として同定されている . 炎症に起因する疾患の治療に焦点を当てた研究で使用されてきた . This compoundが達成するp38 MAPKの阻害は、関節リウマチ、心血管疾患、炎症性疼痛などの炎症性疾患を効果的に軽減することが示されている .

神経変性疾患

This compoundが阻害するp38α MAPK経路は、神経変性疾患の病因に関与している . 研究では、this compoundを含む、約50種類の天然および合成のp38α MAPK阻害剤が同定されており、これらの阻害剤は、脳関門(BBB)を透過する可能性が高いため、神経変性疾患の治療のために将来さらに検討することができる .

アルツハイマー病の治療

This compoundは、5XFADマウスモデルを使用した研究において、アルツハイマー病(AD)に対する治療効果を示した . This compoundによる治療は、リン酸化p38 MAPKレベルをダウンレギュレートし、Aβ沈着量を減らし、これらのマウスにおける空間学習記憶の喪失を軽減した .

ミクログリア機能のモジュレーション

This compoundは、アルツハイマー病の5XFADマウスモデルにおいて、ミクログリア機能を調節することが示されている . プロ炎症状態は減少したが、代替的に活性化されたミクログリアマーカーとミクログリア貪食受容体の発現は増加した .

神経保護

This compoundは、神経保護効果を示した。 This compoundによる治療は、5XFADマウスの脳におけるFluoro-Jade Bで標識された変性ニューロンの数を減少させた . This compoundのこの神経保護効果は、in vitro研究によってさらに確認された .

作用機序

Target of Action

ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .

Mode of Action

This compound is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that this compound competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of p38 MAPK by this compound affects the MAPK signaling pathway . This pathway plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes . By inhibiting p38 MAPK, this compound suppresses the release of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .

Result of Action

The primary result of this compound’s action is the suppression of cytokine release . This has been demonstrated both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) . Specifically, this compound has been shown to suppress the release of TNF-α and IL-1β, two key pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound should be stored at 2-8°C, protected from light . Upon solubilization, it should be apportioned into working aliquots and stored at -20°C . Avoiding repeated freeze/thaw cycles is recommended as they could potentially affect the stability and efficacy of the compound .

将来の方向性

The future directions of p38 MAP Kinase Inhibitor III involve its potential use in the treatment of various diseases. For instance, it has been suggested that targeting p38α could be of therapeutic interest . Moreover, novel MK2i strategies, although encouraging in the pre-clinical arena, may either show evidence for efficacy or the lack of efficacy in emergent human trials data from different disease settings .

特性

IUPAC Name |

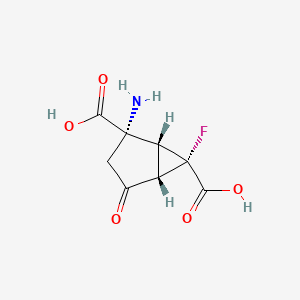

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPWQNBKEIVYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336897 | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

549505-65-9 | |

| Record name | ML-3403 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-3403 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)